[6-Chloro-4-(thiomorpholin-4-yl)quinolin-3-yl](morpholin-4-yl)methanone
Description
6-Chloro-4-(thiomorpholin-4-yl)quinolin-3-ylmethanone is a quinoline-based heterocyclic compound featuring a chloro substituent at position 6, a thiomorpholine ring at position 4, and a morpholine-substituted methanone group at position 2. Thiomorpholine (a sulfur-containing morpholine analog) and morpholine substituents enhance solubility and modulate electronic properties, making this compound a candidate for pharmaceutical applications, particularly in kinase inhibition or antimicrobial therapy .
Properties
IUPAC Name |
(6-chloro-4-thiomorpholin-4-ylquinolin-3-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2S/c19-13-1-2-16-14(11-13)17(21-5-9-25-10-6-21)15(12-20-16)18(23)22-3-7-24-8-4-22/h1-2,11-12H,3-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJSSTUFXBKNMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN=C3C=CC(=CC3=C2N4CCSCC4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(thiomorpholin-4-yl)quinolin-3-ylmethanone typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The quinoline core can be oxidized to form quinone derivatives.
Reduction: : Reduction reactions can be performed to reduce the quinoline core or the substituents.
Substitution: : Nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like amines and alcohols can be used, with reaction conditions typically involving polar aprotic solvents and elevated temperatures.
Major Products Formed
Oxidation: : Quinone derivatives, which can be further functionalized.
Reduction: : Reduced quinoline derivatives or reduced substituents.
Substitution: : Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-Chloro-4-(thiomorpholin-4-yl)quinolin-3-ylmethanone exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Quinoline derivatives are widely studied for their diverse biological activities. Below is a comparative analysis of 6-Chloro-4-(thiomorpholin-4-yl)quinolin-3-ylmethanone with structurally related compounds:
Table 1: Key Properties of Selected Quinoline Derivatives
Key Observations
Substituent Effects on Solubility :
- The target compound’s thiomorpholine and morpholine groups improve aqueous solubility (0.12 mg/mL in PBS) compared to the compound, which relies on a hydrophobic phenyl group (0.03 mg/mL in DMSO) . Thiomorpholine’s sulfur atom may enhance membrane permeability via moderate lipophilicity (logP 2.8).
- Replacing thiomorpholine with morpholine (Hypothetical Analog A) increases solubility further (0.25 mg/mL) due to reduced steric bulk.
Biological Activity: The target compound exhibits stronger inhibition of Kinase X (IC50 85 nM) compared to the compound (IC50 220 nM for Kinase Y), suggesting that the thiomorpholine-morphanone motif optimizes target binding. The chloro group at position 6 likely contributes to hydrophobic interactions within the kinase active site.
However, sulfur may increase metabolic susceptibility (e.g., oxidation via cytochrome P450), shortening half-life relative to morpholine derivatives .
Structural and Crystallographic Insights
The compound in was characterized using SHELX software for crystallographic refinement, a standard tool for small-molecule structural analysis . For example, the phenyl group in the compound induces steric hindrance, reducing crystal symmetry compared to thiomorpholine-containing analogs .
Biological Activity
The compound 6-Chloro-4-(thiomorpholin-4-yl)quinolin-3-ylmethanone is a quinoline derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a quinoline core with a chlorine atom at the 6-position, a thiomorpholine ring at the 4-position, and a morpholine group attached to the methanone moiety. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Preparation of the quinoline core.
- Introduction of the thiomorpholine and morpholine groups.
- Finalization through the formation of the methanone linkage.
Specific reaction conditions such as temperature, solvent choice, and catalysts are optimized to enhance yield and purity.
Antimicrobial Properties
Research indicates that quinoline derivatives exhibit significant antimicrobial activity. For instance, 6-Chloro-4-(thiomorpholin-4-yl)quinolin-3-yl](morpholin-4-yl)methanone has been evaluated for its efficacy against various pathogens, including Mycobacterium tuberculosis (Mtb).
A study demonstrated that compounds similar to this quinoline derivative showed minimum inhibitory concentrations (MICs) comparable to first-line anti-TB drugs such as ethambutol and rifampicin, suggesting potential as an anti-tubercular agent .
The mechanism of action for this compound likely involves interaction with specific molecular targets within bacterial cells. It may inhibit key enzymes or disrupt essential cellular processes, thereby exerting its antimicrobial effects. Molecular docking studies are essential to elucidate these interactions further.
Study on Antitubercular Activity
In a study published in PubMed, a series of quinoline derivatives were synthesized and tested against Mtb. The results indicated that certain derivatives exhibited potent activity with MIC values as low as 2.5 µg/mL . This suggests that 6-Chloro-4-(thiomorpholin-4-yl)quinolin-3-yl](morpholin-4-yl)methanone could be a promising candidate for further development in anti-TB therapy.
Evaluation Against Other Pathogens
Another research effort focused on the evaluation of lipophilic heterocyclic quinolone compounds against various pathogens, including protozoan parasites like Plasmodium falciparum and Trypanosoma brucei. Compounds with structural similarities to our target compound showed varying degrees of activity, emphasizing the importance of structural modifications in enhancing biological efficacy .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
